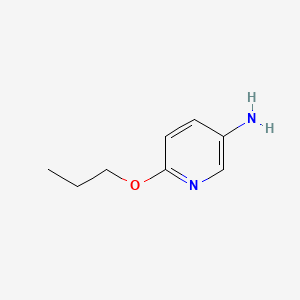

6-propoxypyridin-3-amine

Description

BenchChem offers high-quality 6-propoxypyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-propoxypyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPQYRZXQIATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199996 | |

| Record name | Pyridine, 5-amino-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-35-1 | |

| Record name | 6-Propoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-amino-2-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Field of Pyridine Chemistry and Heterocyclic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental building block in a vast array of chemical applications. numberanalytics.com Its unique properties, including basicity, solubility, and the ability to form hydrogen bonds, make it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comrsc.orgnih.gov The field of heterocyclic synthesis continuously explores novel methods to create functionalized pyridine derivatives, with techniques such as condensation reactions, cyclization reactions, and cross-coupling reactions being commonly employed. numberanalytics.com

6-Propoxypyridin-3-amine fits squarely within this context as a substituted pyridine derivative. The presence of both a propoxy group and an amine group on the pyridine ring provides multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The synthesis of such polysubstituted pyridines is an active area of research, with methods like metal-free [3+3] annulation being developed to create these structures efficiently. mdpi.com

Significance of Pyridine Amines As Chemical Scaffolds and Synthetic Precursors

Strategic Approaches to Pyridine Ring Functionalization

The construction of 6-propoxypyridin-3-amine involves a multi-step process that hinges on the effective functionalization of a pre-existing pyridine nucleus. The primary strategy involves the initial synthesis of a di-substituted pyridine precursor, which is then elaborated to install the final amine functionality. This approach typically involves halogenation and alkoxylation, followed by a carbon-nitrogen bond-forming reaction.

The initial phase of the synthesis is dedicated to constructing a pyridine ring with the correct substitution pattern for subsequent amination. This involves creating a halogenated pyridine that can serve as an electrophilic partner in a cross-coupling reaction.

A common and versatile precursor for the synthesis of 6-propoxypyridin-3-amine is a 2-alkoxy-5-halopyridine, such as 5-bromo-2-propoxypyridine (B1292393). The synthesis of this intermediate often starts from a more readily available dihalogenated pyridine. For instance, 2,5-dibromopyridine (B19318) serves as an excellent starting material.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. One of the bromine atoms on the 2,5-dibromopyridine is selectively displaced by an alkoxide. The C2 position is more activated towards nucleophilic attack than the C5 position, allowing for regioselective substitution. A similar procedure has been described for the synthesis of 5-bromo-2-methoxypyridine, where 2,5-dibromopyridine is refluxed with sodium hydroxide (B78521) in methanol. chemicalbook.com By analogy, reacting 2,5-dibromopyridine with propanol (B110389) in the presence of a strong base like sodium hydroxide or sodium propanoxide would yield the desired 5-bromo-2-propoxypyridine.

Table 1: Synthesis of 5-Bromo-2-alkoxypyridine from 2,5-Dibromopyridine

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dibromopyridine | NaOH, Methanol | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

Other halogenated pyridines can be prepared through various methods, including direct bromination or through Sandmeyer-type reactions from aminopyridines. google.com However, the selective alkoxylation of a dihalopyridine is often a more direct route to the required precursor.

The introduction of the propoxy group onto the pyridine ring is a critical step in forming the precursor. As mentioned, this is typically achieved through a nucleophilic aromatic substitution reaction. The process involves the generation of a propanoxide anion from propanol and a strong base, such as sodium hydroxide or sodium hydride. This potent nucleophile then attacks the electron-deficient C2 position of a suitable pyridine substrate, like 2,5-dibromopyridine, displacing the bromide leaving group. The higher reactivity of the C2 position over other positions on the pyridine ring allows for this selective functionalization.

With the halogenated precursor, 5-bromo-2-propoxypyridine, in hand, the next crucial step is the introduction of the amino group at the C5 position to yield the target molecule, 6-propoxypyridin-3-amine. Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for this transformation due to their high efficiency and broad functional group tolerance.

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-heteroatom bonds. acs.org Specifically, for the synthesis of aryl amines from aryl halides, the Buchwald-Hartwig amination has become the method of choice. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base. wikipedia.org This reaction has revolutionized the synthesis of arylamines due to its wide substrate scope and milder conditions compared to classical methods like the Ullmann condensation. organic-chemistry.orgwikipedia.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide (e.g., 5-bromo-2-propoxypyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the coordinated amine by the base, followed by reductive elimination, furnishes the desired arylamine product (6-propoxypyridin-3-amine) and regenerates the Pd(0) catalyst. libretexts.org

A typical Buchwald-Hartwig reaction system consists of:

A Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes are commonly used. libretexts.orgnih.gov

A Ligand: The choice of ligand is critical for the reaction's success. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the reaction's scope. wikipedia.org Different generations of ligands have been developed to couple a wide variety of substrates. wikipedia.orglibretexts.org

A Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice. acs.orgnih.gov

An Amine Source: To synthesize a primary amine like 6-propoxypyridin-3-amine, a source of ammonia (B1221849) is needed. Direct use of gaseous ammonia can be challenging. wikipedia.org Therefore, ammonia equivalents or surrogates such as benzophenone (B1666685) imine, or the use of ammonium (B1175870) salts like ammonium sulfate, are often employed. wikipedia.orgacs.org Recent advancements have enabled the use of aqueous ammonia with specialized catalyst systems. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Function | References |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd₂(MeCN)₆][BF₄]₂ | Catalyst precursor | libretexts.orgnih.govrsc.org |

| Phosphine Ligands | Xantphos, DavePhos, JohnPhos, BINAP, KPhos | Stabilize Pd center, promote oxidative addition and reductive elimination | wikipedia.orgnih.govnih.govrsc.org |

| Base | NaOtBu, K₂CO₃, LiHMDS | Deprotonate the amine, facilitate catalyst turnover | acs.orglibretexts.org |

| Amine Source | Ammonia, Ammonium Salts (e.g., (NH₄)₂SO₄), Aqueous Ammonia | Nucleophilic partner to form the C-N bond | wikipedia.orgacs.orgnih.gov |

The application of a Buchwald-Hartwig protocol to 5-bromo-2-propoxypyridine, using an appropriate ammonia source and a suitable palladium/ligand system, provides a direct and efficient pathway to the final product, 6-propoxypyridin-3-amine. The specific choice of ligand and reaction conditions can be optimized to achieve high yields and purity. nih.gov

Amination Strategies for the Pyridine Nucleus

Palladium-Catalyzed Cross-Coupling Reactions

Other Transition Metal-Catalyzed Aminations

While palladium catalysis is dominant, other transition metals have been explored for C-N bond formation. Ruthenium(II) catalysts have shown promise in the nucleophilic aromatic substitution (SNAr) of aminopyridines. thieme-connect.comthieme-connect.comthieme-connect.de This method utilizes a cationic Ru(II) species that activates the pyridine ring towards nucleophilic attack through π-coordination, offering an alternative to traditional Lewis acid activation. thieme-connect.comthieme-connect.de This approach has been successfully applied to the synthesis of a variety of pyridylamines. thieme-connect.com

Nucleophilic Substitution Approaches (e.g., of Haloalkanes with Amines)

Nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing substituted pyridines. The synthesis of 6-propoxypyridin-3-amine can be achieved through the reaction of 6-chloropyridin-3-amine with propanol in the presence of a base like potassium carbonate. This reaction proceeds via an SNAr mechanism where the propoxide ion displaces the chloride at the 6-position of the pyridine ring.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the pyridine ring. Electron-withdrawing groups ortho or para to the leaving group activate the ring towards nucleophilic attack. researchgate.net In some cases, SNAr reactions can be performed under transition-metal-free conditions, for example, using a KF/water system or under microwave irradiation in ethanol (B145695). researchgate.net

Reductive Amination Pathways (General Amine Synthesis)

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. orgoreview.comwikipedia.orglibretexts.org The process involves the reaction of a carbonyl compound with ammonia or an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. orgoreview.comyoutube.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its milder nature, allowing for the selective reduction of the imine in the presence of the starting carbonyl compound, and its lower toxicity compared to cyanoborohydride reagents. orgoreview.com While a general method for amine synthesis, its direct application to the synthesis of 6-propoxypyridin-3-amine from a corresponding carbonyl precursor and an amine source is a plausible synthetic route. However, specific examples for this particular compound are less commonly reported than cross-coupling or SNAr methods. The synthesis of N-substituted 3-amino-4-halopyridines has been achieved through a deprotection/reductive alkylation protocol, highlighting the utility of this method for functionalizing aminopyridines. nih.gov

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of more complex derivatives of 6-propoxypyridin-3-amine often necessitates multi-step strategies that allow for the sequential introduction of various functional groups. These approaches offer greater control over the final molecular architecture.

Sequential Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig followed by Heck-type Cyclization)

A powerful strategy for constructing complex derivatives involves the sequential use of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates. organic-chemistry.orglibretexts.orgyoutube.com This reaction is particularly valuable for synthesizing N-aryl derivatives of 6-propoxypyridin-3-amine.

For example, 5-bromo-2-propoxypyridine can be coupled with a substituted aniline (B41778) in a Buchwald-Hartwig reaction to form an N-aryl-6-propoxypyridin-3-amine derivative. A typical catalytic system for this transformation includes a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine ligand such as X-Phos, and a base like cesium carbonate (Cs₂CO₃). This reaction has been shown to be efficient, even on a multigram scale.

Following the Buchwald-Hartwig amination, a subsequent palladium-catalyzed reaction, such as a Heck-type cyclization, can be employed to build more complex heterocyclic systems. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. In the context of 6-propoxypyridin-3-amine derivatives, an appropriately functionalized N-aryl substituent could contain an alkene moiety that can undergo an intramolecular Heck reaction to form a new ring fused to the pyridine or the N-aryl group. The choice of ligand and reaction conditions is crucial for the success of these sequential reactions, with factors like steric hindrance on the starting materials potentially affecting reaction kinetics.

Table 1: Example of a Sequential Palladium-Catalyzed Reaction

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Buchwald-Hartwig Amination | 5-bromo-2-propoxypyridine, 2-chloroaniline | Pd(OAc)₂, X-Phos, Cs₂CO₃ | N-(2-chlorophenyl)-6-propoxypyridin-3-amine |

| 2 | Heck-type Cyclization | Product from Step 1 (with appropriate alkene functionality) | Palladium catalyst, base | Fused heterocyclic derivative |

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single reaction vessel without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.orgyoutube.com

In the synthesis of pyridine derivatives, cascade reactions can be designed to form the pyridine ring itself or to elaborate on a pre-existing pyridine core. For instance, a cascade reaction could involve a Michael addition followed by a ring-expansion to form a nitrogen-containing medium-sized ring. researchgate.net While specific examples directly leading to 6-propoxypyridin-3-amine are not extensively documented in this context, the principles of cascade reactions are broadly applicable to the synthesis of complex heterocyclic amines. researchgate.netnih.gov These reactions often rely on an internal nucleophile to trigger a cyclization/ring expansion sequence, avoiding the need for high-dilution conditions typically required for the formation of medium-sized rings. researchgate.net

One-Pot Synthesis Procedures

One-pot syntheses involve carrying out multiple reaction steps in the same reaction flask without isolating the intermediates. researchgate.net This approach offers significant advantages in terms of efficiency, reduced waste generation, and shorter reaction times. researchgate.net

For the synthesis of derivatives of 6-propoxypyridin-3-amine, a one-pot procedure could be envisioned where the initial formation of the pyridine ring is immediately followed by its functionalization. For example, a reaction could be designed where the starting materials for the pyridine ring are condensed, and then a reagent for introducing the propoxy or amino group is added to the same pot to complete the synthesis of the target molecule or a key precursor. researchgate.net The success of such a procedure hinges on the compatibility of the reagents and reaction conditions for each step.

Considerations for Scale-Up in Organic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of 6-propoxypyridin-3-amine and its derivatives, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the choice of synthetic route. A route that is high-yielding and uses readily available, inexpensive starting materials is preferred. For instance, the widely reported synthesis of 6-propoxypyridin-3-amine via nucleophilic substitution of 6-chloropyridin-3-amine with propanol is a potentially scalable method due to the relatively simple starting materials and reaction conditions.

The use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, while powerful, requires careful consideration for scale-up. nih.gov The cost and availability of the palladium catalyst and ligands can be significant. Therefore, optimizing catalyst loading to be as low as possible without compromising yield and reaction time is crucial. nih.govresearchgate.net Furthermore, the removal of residual palladium from the final product is a critical issue, especially for pharmaceutical applications, and requires robust purification methods.

Other important scale-up considerations include:

Heat Transfer: Exothermic reactions need to be carefully controlled to prevent runaways.

Mixing: Ensuring efficient mixing in large reactors is essential for maintaining reaction homogeneity and consistent product quality.

Solvent Selection: The choice of solvent should consider not only its performance in the reaction but also its safety, environmental impact, and ease of recovery and recycling.

Work-up and Purification: Procedures for isolating and purifying the product need to be scalable and efficient, minimizing the use of large volumes of solvents and chromatography.

Reaction Mechanisms Involving 6 Propoxypyridin 3 Amine Derivatives

Mechanistic Elucidation of C-N Bond Formation Reactions

The formation of a carbon-nitrogen bond is a fundamental transformation in organic synthesis, and 6-propoxypyridin-3-amine can participate in such reactions through various mechanisms.

Detailed Analysis of Buchwald-Hartwig Amination Mechanism and Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnumberanalytics.com While specific studies on 6-propoxypyridin-3-amine are not extensively detailed in the provided results, the general mechanism can be applied. The catalytic cycle typically involves a Pd(0) species as the active catalyst. wikipedia.orglibretexts.org

The widely accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through the following key steps: wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.comnrochemistry.com

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the Pd(0) catalyst. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the nature of the halide and the ligands on the palladium. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation: The amine, in this case, 6-propoxypyridin-3-amine, coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium(II) complex. wikipedia.org

Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired arylated amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

A potential side reaction is the beta-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org The choice of ligands is crucial in modulating the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of oxidative addition and reductive elimination. youtube.com The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl coupling partners under milder conditions. wikipedia.org

Nucleophilic Substitution Mechanisms at the Pyridine (B92270) Ring

The pyridine ring in 6-propoxypyridin-3-amine is electron-deficient, which can make it susceptible to nucleophilic attack under certain conditions. The position of the amino and propoxy groups influences the regioselectivity of such reactions. The amino group at the 3-position can direct nucleophiles to the 2- and 6-positions. However, the propoxy group at the 6-position is an electron-donating group, which can modulate the reactivity of the ring.

Direct nucleophilic substitution of hydrogen on the pyridine ring is generally difficult and often requires harsh conditions or activation of the ring. One common strategy is the Chichibabin reaction, though this typically involves amination at the 2- or 4-positions. For 3-aminopyridine (B143674) derivatives, nucleophilic substitution often requires the presence of a good leaving group on the ring, such as a halide.

Reactivity of the Primary Amino Group in 6-Propoxypyridin-3-amine

The primary amino group in 6-propoxypyridin-3-amine is a key functional group that dictates much of its reactivity, acting as a potent nucleophile.

Nucleophilic Addition Reactions (e.g., Imine and Enamine Formation)

The primary amino group of 6-propoxypyridin-3-amine can readily participate in nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. orgoreview.com

Imine Formation: The reaction of 6-propoxypyridin-3-amine with an aldehyde or ketone leads to the formation of an imine, also known as a Schiff base. orgoreview.comopenstax.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. orgoreview.comlibretexts.orgunizin.org The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. orgoreview.comresearchgate.net The pH of the reaction is a critical factor, with the optimal rate generally observed around pH 4-5. orgoreview.comlumenlearning.com

Enamine Formation: While primary amines typically form imines, enamines are formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.orglibretexts.org Therefore, 6-propoxypyridin-3-amine itself would not directly form an enamine in this manner. However, if the initial imine product undergoes further reactions or tautomerization under specific conditions, enamine-like structures could potentially be generated. The formation of enamines from secondary amines also proceeds through a carbinolamine intermediate, followed by the loss of water and deprotonation of an alpha-carbon. libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of Imine and Enamine Formation

| Feature | Imine Formation | Enamine Formation |

| Amine Reactant | Primary Amine (e.g., 6-propoxypyridin-3-amine) | Secondary Amine |

| Product | Imine (C=N bond) | Enamine (C=C-N bond) |

| Key Intermediate | Carbinolamine | Carbinolamine |

| Final Step | Deprotonation from Nitrogen | Deprotonation from Alpha-Carbon |

Alkylation Reactions of Primary Amines: Selectivity and Multi-alkylation Considerations

The primary amino group of 6-propoxypyridin-3-amine can be alkylated by reacting with alkyl halides. However, a significant challenge in the alkylation of primary amines is the lack of selectivity, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts. wikipedia.org This is because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent. nih.gov

Several strategies have been developed to achieve selective mono-alkylation of primary amines: rsc.orgrsc.org

Use of a large excess of the amine: This favors the reaction of the alkylating agent with the primary amine.

Controlled deprotonation/protonation: By carefully selecting the base and reaction conditions, it is possible to selectively deprotonate the primary amine, making it available for reaction while the newly formed, more basic secondary amine remains protonated and unreactive. rsc.orgrsc.orgresearchgate.net

Use of specific alkylating agents and catalysts: Certain methods, like the Delépine reaction or Gabriel synthesis, provide alternative routes to primary amines, avoiding the issue of over-alkylation. wikipedia.org Industrial processes often utilize alcohols as alkylating agents in the presence of catalysts. wikipedia.org

Microkinetic analysis of amine alkylation has shown that both proton transfer equilibria and the similar reactivity of primary and secondary amines contribute to the reduced selectivity. nih.gov

Formation of Schiff Base Ligands

Schiff bases, formed from the condensation of a primary amine and a carbonyl compound, are important ligands in coordination chemistry. wikipedia.org The imine nitrogen atom is basic and can coordinate to metal ions. wikipedia.org 6-propoxypyridin-3-amine can be used to synthesize Schiff base ligands by reacting it with various aldehydes and ketones. tandfonline.comnih.gov

The synthesis typically involves refluxing equimolar amounts of the aminopyridine derivative and the carbonyl compound in a suitable solvent, such as ethanol (B145695). tandfonline.com The resulting Schiff base ligands can be multidentate if other heteroatoms are present in the structure. tandfonline.com These ligands form stable complexes with a variety of transition metal ions, and the properties of the resulting metal complexes can be tuned by modifying the structure of the Schiff base. rasayanjournal.co.in

Atherton-Todd Reaction and Phosphoramidate Formation

The Atherton-Todd reaction is a well-established method for the synthesis of phosphoramidates from primary or secondary amines and a dialkyl phosphite (B83602) in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgnih.gov This reaction proceeds through the in situ formation of a reactive dialkyl chlorophosphate intermediate, which is then readily attacked by a nucleophilic amine to furnish the corresponding phosphoramidate. beilstein-journals.orgnih.gov

The general mechanism, first elucidated by Atherton, Openshaw, and Todd, involves the reaction of a dialkyl phosphite with carbon tetrachloride and a base. beilstein-journals.org While various amines have been successfully employed in this transformation, the specific application to 6-propoxypyridin-3-amine derivatives would involve the nucleophilic attack of the amino group at the 3-position of the pyridine ring onto the phosphorus center of the in situ generated electrophile. The reaction is typically carried out in an inert solvent, and the choice of base can influence the reaction rate and yield. researchgate.net

The formation of phosphoramidates from aminopyridine precursors is a valuable transformation, as the resulting P-N bond is a key feature in many biologically active compounds and ligands for catalysis. nih.govresearchgate.net The electronic nature of the pyridine ring, influenced by the 6-propoxy group, would play a role in the nucleophilicity of the 3-amino group and thus its reactivity in the Atherton-Todd reaction.

Intramolecular Cyclization Mechanisms for Fused Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Intramolecular cyclization reactions of appropriately substituted 6-propoxypyridin-3-amine derivatives offer a powerful strategy for the construction of such complex scaffolds.

Palladium-Catalyzed Heck-Type Cyclization

The intramolecular Heck reaction is a potent tool for the formation of carbon-carbon bonds, enabling the construction of cyclic and polycyclic structures. wikipedia.org This palladium-catalyzed process involves the coupling of an alkenyl or aryl halide with an alkene tethered to the same molecule. wikipedia.org In the context of 6-propoxypyridin-3-amine, a derivative bearing an appropriately positioned alkenyl or aryl halide substituent could undergo an intramolecular Heck cyclization to generate a fused pyridine system.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The cycle is completed by a β-hydride elimination step, which forms the cyclized product and regenerates the palladium(0) catalyst. princeton.edu

The successful application of this methodology to derivatives of 6-propoxypyridin-3-amine would lead to the formation of novel fused heterocyclic frameworks, expanding the chemical space accessible from this versatile starting material. Studies on related pyridine derivatives have demonstrated the feasibility of such intramolecular C-H arylations to produce fused nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org

A critical aspect of the intramolecular Heck reaction is the control of regioselectivity and stereochemistry. Regioselectivity in these cyclizations is often governed by the ring size being formed, with 5- and 6-membered rings being the most common and favored products. wikipedia.orgprinceton.edu The mode of cyclization, either exo or endo, determines the position of the double bond in the newly formed ring. Exo cyclizations, where the new carbon-carbon bond is formed outside the newly formed ring, are generally favored for the formation of smaller rings. princeton.edu

The stereochemical outcome of the reaction can be influenced by the use of chiral ligands on the palladium catalyst, which can induce asymmetry in the product, a crucial consideration in the synthesis of chiral molecules. wikipedia.org Theoretical studies on related systems have highlighted the role of non-covalent interactions, such as π-π stacking, in directing the regioselectivity of palladium-catalyzed cyclization reactions. nih.govrsc.org

The nature and position of substituents on the reacting molecule can significantly influence the pathway and outcome of an intramolecular Heck cyclization. In the case of a 6-propoxypyridin-3-amine derivative, the electron-donating propoxy group at the 6-position would increase the electron density of the pyridine ring. This electronic effect could influence the rate of oxidative addition and the subsequent steps in the catalytic cycle.

Furthermore, the steric bulk of the propoxy group could play a role in directing the conformation of the molecule during the cyclization event, thereby influencing the regioselectivity and stereoselectivity of the reaction. Studies on other substituted pyridine and indole (B1671886) derivatives have shown that both electronic and steric factors of substituents are crucial in determining the efficiency and selectivity of intramolecular cyclization reactions. dntb.gov.uaresearchgate.net The interplay of these factors in a 6-propoxypyridin-3-amine framework would be a key area of investigation for the synthesis of specific fused heterocyclic targets.

Derivatives and Structural Analogues of 6 Propoxypyridin 3 Amine

Systematic Derivatization Strategies

The functional groups of 6-propoxypyridin-3-amine—the propoxy group, the pyridine (B92270) ring, and the amino group—offer distinct sites for chemical modification. These derivatization strategies allow for the fine-tuning of the molecule's properties.

The synthesis of 6-alkoxypyridin-3-amine analogues with varied alkoxy chains is a common strategy to investigate the impact of steric and electronic effects at this position. The standard synthesis involves the nucleophilic substitution of a suitable leaving group, typically a halide, on the pyridine ring with the corresponding alcohol. For instance, ethoxy analogues can be synthesized using ethanol (B145695), though reaction times may require adjustment due to the differing steric bulk of the alkoxy group compared to the propoxy group. This approach allows for the introduction of a wide range of linear, branched, and cyclic alkoxy groups.

A series of 6-alkoxy-3-aryl- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo[4,3-b] Current time information in Bangalore, IN.nih.govorganic-chemistry.orgnih.govtetrazine derivatives has been synthesized, demonstrating the accessibility of varying the alkoxy substituent. researchgate.net While this research focuses on a more complex heterocyclic system, the initial steps would involve the synthesis of the corresponding 6-alkoxypyridin-3-amine precursors. The general synthetic route involves reacting 3-amino-6-chloropyridine with the desired alcohol in the presence of a base.

Table 1: Examples of Alkoxy Variations

| Alkoxy Group | Starting Alcohol |

|---|---|

| Methoxy | Methanol |

| Ethoxy | Ethanol |

| Isopropoxy | Isopropanol |

This systematic variation allows for a detailed exploration of structure-activity relationships, where the size and nature of the alkoxy group can influence factors such as solubility, metabolic stability, and receptor binding affinity in medicinal chemistry contexts.

Introducing substituents such as halogens or methyl groups onto the pyridine ring of 6-propoxypyridin-3-amine can significantly alter its chemical reactivity and biological profile. The position of substitution is dictated by the directing effects of the existing amino and propoxy groups.

Halogenation of pyridine rings can be achieved through various methods, including electrophilic halogenation. However, the electron-donating nature of the amino and propoxy groups can activate the ring, requiring careful control of reaction conditions to achieve selective substitution.

The synthesis of pyridine derivatives bearing trifluoromethyl groups has been reported, indicating that electron-withdrawing groups can be introduced. organic-chemistry.org While not a direct example on the 6-propoxypyridin-3-amine core, it demonstrates the feasibility of such substitutions on a pyridine scaffold.

Methylation can be accomplished through various C-C bond-forming reactions, including cross-coupling reactions if a suitable halo-substituted precursor is available. The precise conditions for these substitutions on the 6-propoxypyridin-3-amine ring would need to be empirically determined, taking into account the directing effects of the existing substituents.

The primary amino group at the 3-position is a key site for a wide range of chemical transformations, leading to the formation of N-substituted diarylamines and carbamates, among other derivatives.

N-Substituted Diarylamines: The synthesis of N-aryl derivatives of 6-propoxypyridin-3-amine can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.govrsc.org Copper-catalyzed N-arylation reactions provide an alternative and often milder method for the formation of the C-N bond. researchgate.net A modular synthesis of aryl amines from 3-alkynyl-2-pyrones has also been described, offering a different synthetic approach. rsc.orgnih.gov

Carbamates: Carbamates can be readily synthesized from 6-propoxypyridin-3-amine through several methods. A three-component coupling of the amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate offers a direct route. organic-chemistry.orgsci-hub.se Alternatively, reaction with chloroformates or other carbamoylating agents can yield the desired carbamate (B1207046) derivatives. conicet.gov.arnih.govnih.gov The synthesis of carbamates is a common strategy in drug design to introduce a group that can participate in hydrogen bonding and modulate the pharmacokinetic properties of the parent amine. nih.gov

Table 2: Examples of Amino Group Modifications

| Derivative Type | Reagents and Conditions |

|---|---|

| N-Aryl Diarylamine | Aryl halide, Palladium catalyst, Ligand, Base (e.g., Buchwald-Hartwig amination) |

| Carbamate | Alkyl chloroformate, Base |

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 6-propoxypyridin-3-amine, possessing both a nucleophilic amino group and a pyridine ring, makes it an excellent starting material for the construction of more complex, fused heterocyclic systems.

6-Propoxypyridin-3-amine is a key intermediate in the synthesis of aza-β-carbolines. nih.gov A novel two-step protocol has been developed for the regiospecific synthesis of 3-substituted aza-β-carbolines. This method involves a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization, which has proven to be high-yielding. nih.gov

The Pictet-Spengler reaction is a classical method for the synthesis of β-carboline and tetrahydro-β-carboline frameworks, and its principles can be extended to the synthesis of their aza-analogues. mdpi.commdpi.comnih.gov This reaction typically involves the condensation of a tryptamine (B22526) equivalent with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In the context of aza-β-carbolines, a suitably functionalized pyridine derivative serves as the tryptamine isostere.

A four-component, one-pot reaction starting from acid chlorides, alkynes, tryptamines, and acryloyl chloride has been developed for the synthesis of densely substituted tetrahydro-β-carbolines. mdpi.com While this specific example uses tryptamines, the adaptation of this methodology using aminopyridine precursors could provide a convergent route to aza-β-carboline derivatives.

The synthesis of imidazoquinolinone structures from 6-propoxypyridin-3-amine derivatives is a plausible extension of known synthetic methodologies for related fused heterocyclic systems. While direct synthesis of an imidazoquinolinone from this specific precursor is not extensively documented, the construction of related imidazo[4,5-c]pyridine and pyrido[2,3-d]pyrimidin-7(8H)-one cores provides a strong foundation.

The synthesis of imidazo[4,5-c]pyridin-4-one derivatives has been reported, which act as dual angiotensin II type 1 receptor antagonists and PPARγ partial agonists. nih.gov These syntheses often involve the cyclization of a suitably substituted diaminopyridine precursor.

Furthermore, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by constructing the pyridone ring onto a pre-formed pyrimidine (B1678525) or by building the pyrimidine ring onto a pyridone. nih.gov For example, a 4-aminopyrimidine (B60600) can be reacted with a crotonic acid derivative in a palladium-catalyzed coupling followed by intramolecular cyclization. nih.gov

The synthesis of various imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives has also been extensively studied, often involving the condensation of an aminopyridine or aminopyrimidine with an α-haloketone or a related bifunctional electrophile. organic-chemistry.orgrsc.orgnih.gov Although these are isomeric to the imidazoquinolinone system, the underlying principles of intramolecular cyclization to form the imidazole (B134444) ring are relevant. By analogy, one could envision a strategy where 6-propoxypyridin-3-amine is first converted to a 2,3-diaminopyridine (B105623) derivative, which could then undergo cyclization with a suitable one-carbon synthon (e.g., a carboxylic acid or its derivative) to form the fused imidazole ring of an imidazo[4,5-b]pyridine, a core structure within the broader class of compounds related to imidazoquinolinones.

Design and Synthesis of Schiff Base Ligands from Pyridine Amines

The design and synthesis of Schiff base ligands derived from pyridine amines are a cornerstone of coordination chemistry, owing to the versatile chemical properties and potential applications of the resulting compounds. Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.netwikipedia.orgmasterorganicchemistry.comresearchgate.net This reaction is generally reversible and can be catalyzed by either an acid or a base. researchgate.netlibretexts.org

The synthesis of Schiff bases from pyridine amines follows this general principle. The lone pair of electrons on the sp² hybridized nitrogen atom of the imine group, along with other potential donor atoms in the molecule, allows these ligands to form stable complexes with a variety of metal ions. nih.gov The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by carefully selecting the substituents on both the pyridine amine and the carbonyl precursor.

The typical synthetic route involves the refluxing of equimolar amounts of the primary pyridine amine and a suitable aldehyde or ketone in a solvent, most commonly ethanol or methanol. nih.govyoutube.com The reaction mixture is heated for several hours to facilitate the condensation and the removal of a water molecule. masterorganicchemistry.comyoutube.com In some cases, a catalytic amount of a weak acid, such as glacial acetic acid, is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the amine. researchgate.net

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the resulting Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials. nih.gov The purity of the synthesized Schiff base is then confirmed using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, which will show a characteristic absorption band for the C=N bond, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Below is a table summarizing the synthesis of various Schiff base ligands derived from different pyridine amines and carbonyl compounds, illustrating the general conditions and yields reported in the literature. These examples serve as analogues to what could be expected for the synthesis of Schiff bases from 6-propoxypyridin-3-amine.

| Pyridine Amine Reactant | Carbonyl Reactant | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluidine | Pyridine-2-carboxaldehyde | Methanol, Room Temperature, 2.5 h | 61 | google.com |

| L-Tryptophan (potassium salt) | 2-Pyridinecarboxaldehyde | Ethanol/Methanol, 5-25°C | 85 | nih.gov |

| L-Tryptophan (potassium salt) | 3-Pyridinecarboxaldehyde | Ethanol/Methanol, 5-25°C | 75 | nih.gov |

| L-Tryptophan (potassium salt) | 4-Pyridinecarboxaldehyde | Ethanol/Methanol, 5-25°C | 80 | nih.gov |

| 2-Aminopyridine | 3,4,5-Trimethoxybenzaldehyde | Absolute Ethanol, Reflux | Moderate to Good | masterorganicchemistry.com |

| 1-Aminopyrene | o-Vanillin | Not specified | Not specified | nih.gov |

Computational Chemistry and Theoretical Investigations of 6 Propoxypyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods can predict a range of characteristics from the ground-state geometry to spectroscopic and reactivity parameters.

The electronic structure of 6-propoxypyridin-3-amine is fundamental to its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.comresearchgate.net A smaller gap suggests higher reactivity.

For aminopyridine derivatives, the HOMO is typically localized on the amino group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the pyridine ring system. The introduction of a propoxy group at the 6-position is expected to influence the electronic distribution. The oxygen atom of the propoxy group, with its lone pairs of electrons, can participate in resonance with the pyridine ring, thereby increasing the electron density of the ring and raising the energy of the HOMO. This would likely decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity compared to unsubstituted aminopyridines.

Studies on related molecules like 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) using DFT with the B3LYP/6-311++G(2d, 2p) basis set have been performed to calculate these electronic properties. derpharmachemica.comresearchgate.net While exact values for 6-propoxypyridin-3-amine are not available, a comparative analysis suggests its HOMO-LUMO gap would be in a range indicative of a reactive species.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Aminopyridine Compounds (Theoretical Data) Note: This table presents hypothetical data for 6-propoxypyridin-3-amine based on trends observed in related molecules. Actual values would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Aminopyridine | -6.2 | -0.5 | 5.7 |

| 3,4-Diaminopyridine | -5.9 | -0.3 | 5.6 |

| 6-Propoxypyridin-3-amine (Estimated) | -5.8 | -0.4 | 5.4 |

The charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For 6-propoxypyridin-3-amine, the nitrogen atom of the amino group and the oxygen atom of the propoxy group are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms of the amino group and the pyridine ring protons would be electron-deficient (electrophilic sites).

The flexibility of the propoxy group introduces conformational isomerism in 6-propoxypyridin-3-amine. The rotation around the C-O and C-C bonds of the propoxy chain leads to different spatial arrangements, each with a specific energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which collectively form the molecule's energy landscape.

While specific studies on the conformational landscape of 6-propoxypyridin-3-amine are lacking, research on similar substituted pyridines and piperidines highlights the importance of such analyses. mdpi.comnih.gov Molecular mechanics or DFT calculations can be employed to systematically explore the potential energy surface. It is anticipated that the most stable conformer would exhibit minimal steric hindrance, likely with the propoxy chain extended away from the pyridine ring. The relative populations of different conformers at a given temperature can be estimated from their calculated free energies. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules, including biological receptors.

DFT calculations can provide theoretical predictions of spectroscopic data, which are invaluable for the characterization of new compounds.

Infrared (IR) Vibrational Modes: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. For 6-propoxypyridin-3-amine, characteristic vibrational modes are expected. researchgate.netresearchgate.net

N-H stretching: The amino group (NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the pyridine ring and aliphatic C-H stretching from the propoxy group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O ether linkage of the propoxy group will have a characteristic stretching vibration, typically in the 1200-1250 cm⁻¹ region for aryl ethers.

N-H bending: The amino group will also show a bending (scissoring) vibration around 1600 cm⁻¹.

DFT calculations, often with a scaling factor to correct for systematic errors, can predict these frequencies with good accuracy. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.netnih.gov The UV-Vis spectrum of 6-propoxypyridin-3-amine is expected to show absorptions corresponding to π → π* and n → π* transitions within the aminopyridine chromophore. The presence of the electron-donating amino and propoxy groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Calculations for similar aromatic systems have shown good agreement between theoretical and experimental spectra.

Table 2: Predicted Spectroscopic Data for 6-Propoxypyridin-3-amine Note: This table presents hypothetical data based on known ranges for similar functional groups. Actual values would require experimental measurement and/or specific calculations.

| Spectroscopic Technique | Predicted Feature | Wavenumber/Wavelength Range |

| IR Spectroscopy | N-H stretching (asymmetric & symmetric) | 3300-3500 cm⁻¹ |

| Aromatic C-H stretching | 3000-3100 cm⁻¹ | |

| Aliphatic C-H stretching | 2850-3000 cm⁻¹ | |

| C=C, C=N stretching | 1400-1600 cm⁻¹ | |

| C-O stretching | 1200-1250 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* and n → π* transitions | 250-400 nm |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A smaller value indicates a "softer," more reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govmdpi.comnih.govdovepress.com

For 6-propoxypyridin-3-amine, molecular docking studies could be performed against various protein targets to explore its potential biological activities. The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions, such as:

Hydrogen bonds: The amino group of 6-propoxypyridin-3-amine is a potent hydrogen bond donor, while the pyridine nitrogen and the propoxy oxygen can act as hydrogen bond acceptors.

Hydrophobic interactions: The propyl chain and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π stacking: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov

Studies on various aminopyridine derivatives have demonstrated their ability to bind to a range of protein targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov For instance, docking studies of aminopyridine derivatives against β-catenin have shown favorable binding energies and interactions. nih.gov Similarly, docking of other derivatives into the active sites of bacterial proteins has provided insights into their antibacterial mechanisms. mdpi.com

Table 3: Common Protein-Ligand Interactions for Aminopyridine Scaffolds

| Interaction Type | Ligand Functional Group Involved | Potential Interacting Protein Residues |

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Propoxy Oxygen | Arginine, Lysine, Serine, Threonine |

| Hydrophobic Interactions | Propyl chain, Pyridine ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

By elucidating these potential interactions, molecular docking serves as a valuable hypothesis-generating tool, guiding further experimental validation and the rational design of more potent and selective analogs of 6-propoxypyridin-3-amine.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Profiles

Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of 6-propoxypyridin-3-amine at an atomic level. These simulations can reveal the molecule's conformational landscape and its interactions with its environment, which are crucial for understanding its biological activity and chemical reactivity.

In a typical MD simulation of 6-propoxypyridin-3-amine, the molecule would be placed in a simulation box, often solvated with water to mimic physiological conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom over time is calculated, providing a dynamic picture of the molecule.

The conformational dynamics of 6-propoxypyridin-3-amine are largely dictated by the rotational freedom of the propoxy group. MD simulations can quantify the dihedral angles of the propoxy chain, identifying the most stable conformations and the energy barriers between them. This information is critical as the spatial arrangement of the propoxy group can significantly influence how the molecule interacts with biological targets.

Interaction profiles, particularly in the context of a protein binding site, can also be elucidated through MD simulations. By simulating the 6-propoxypyridin-3-amine molecule within a receptor pocket, specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces can be identified and their stability over time can be assessed. For instance, the amine group and the pyridine nitrogen of 6-propoxypyridin-3-amine are potential hydrogen bond donors and acceptors, respectively, and MD simulations can pinpoint their preferred interaction partners within a binding site. nih.gov

A study on aminopyridine dimers has shown that upon ionization, the system undergoes a series of events including dimer approach, proton transfer, and energy relaxation, with timescales in the femtosecond to picosecond range. rsc.org While not a direct study of 6-propoxypyridin-3-amine, this provides a framework for understanding the fundamental dynamics of related aminopyridine systems.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 6-Propoxypyridin-3-amine

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000 - 50,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm (NPT ensemble) |

| Simulation Time | 100 - 500 nanoseconds |

| Time Step | 2 femtoseconds |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are essential for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency.

2D and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA) for Mechanistic Insight

For a series of 6-propoxypyridin-3-amine analogs, where the propoxy group or other parts of the molecule are systematically modified, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed mechanistic insights. nih.govmdpi.com

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with the differences in biological activity. The results are often visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. For instance, a CoMFA study on pyridinone derivatives yielded robust and predictive models with a cross-validated q² of 0.706. nih.gov

CoMSIA , an extension of CoMFA, evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the structure-activity relationship. A CoMSIA model for the same pyridinone derivatives gave a q² of 0.723, indicating a slightly better predictive power. nih.gov The contour maps from CoMSIA can pinpoint specific regions where hydrophobicity or hydrogen bonding capabilities are crucial for activity. For a hypothetical series of 6-propoxypyridin-3-amine derivatives, CoMSIA could reveal the importance of the propoxy group's hydrophobicity and the amine group's hydrogen bonding potential.

Selection of Descriptors and Model Validation Strategies for Predicting Molecular Mechanisms

The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors and rigorous validation.

Descriptors for QSAR can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric, electrostatic, and hydrophobic fields (used in CoMFA/CoMSIA), and solvent-accessible surface area.

For 6-propoxypyridin-3-amine and its analogs, a combination of 2D and 3D descriptors would likely yield a robust QSAR model. For instance, a study on 5-substituted pyridin-2-amine derivatives revealed the importance of lipophilic and steric parameters in their antibacterial activity. researchgate.net

Model Validation is crucial to ensure the predictive power of the QSAR model. Common validation strategies include:

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): A measure of the model's internal predictivity.

Leave-many-out (LMO) cross-validation: A more stringent internal validation method.

Y-randomization: A test to ensure the model is not a result of chance correlation.

External Validation:

Test set prediction (r²_pred): The model is used to predict the activity of a set of compounds that were not used in model generation. A high r²_pred value indicates good external predictivity.

A 3D-QSAR study on pyridine-substituted pyrimidines reported a CoMSIA model with a q² of 0.599 and an external predictive r² of 0.728, demonstrating the robustness and predictive ability of the model. nih.gov

Table 2: Example of Statistical Parameters from a Hypothetical QSAR Study on 6-Propoxypyridin-3-amine Analogs

| Parameter | CoMFA Model | CoMSIA Model |

| q² (Cross-validated r²) | 0.65 | 0.71 |

| r² (Non-cross-validated r²) | 0.92 | 0.95 |

| Standard Error of Estimate (SEE) | 0.25 | 0.21 |

| F-statistic | 150 | 180 |

| r²_pred (External Validation) | 0.75 | 0.80 |

Reaction Pathway Modeling

Computational chemistry can be used to model the reaction pathways involved in the synthesis of 6-propoxypyridin-3-amine. This allows for a detailed understanding of the reaction mechanism, including the identification of transition states and intermediates.

Transition State Analysis of Key Synthetic Transformations

A key step in the synthesis of 6-propoxypyridin-3-amine is likely the amination of a pyridine ring. Computational methods, particularly density functional theory (DFT), can be used to locate the transition state structures for such transformations.

For the amination of a substituted pyridine, the reaction can proceed through different pathways, such as a Chichibabin-type reaction or a nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov Computational studies can determine the activation energies for each potential pathway, thereby predicting the most likely reaction mechanism and regioselectivity. For example, a theoretical study on the amination of pyridine with sodium amide indicated that the nucleophilic attack of the amide ion is the first step, followed by hydride elimination, with the attack at the 2-position being kinetically and thermodynamically favored over the 4-position. researchgate.net

For 6-propoxypyridin-3-amine, the presence of the propoxy group at the 6-position would influence the electron distribution in the pyridine ring and thus affect the regioselectivity and activation energy of the amination step. Transition state analysis would involve calculating the vibrational frequencies of the optimized transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energetics of Reaction Intermediates and Product Formation

Beyond the transition state, computational modeling can also determine the relative energies of the reactants, intermediates, and products along the reaction coordinate. This provides a complete energy profile for the reaction.

A study on the SNAr reactions of substituted pyridines with secondary amines used DFT calculations to confirm that the attack at the C-2 carbon was the most electrophilic center, and the first step of the reaction was rate-determining. researchgate.net

Table 3: Hypothetical Relative Energies for the Amination of a 6-Propoxypyridine Precursor

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Reaction Intermediate (Sigma Complex) | -5.8 |

| Transition State 2 (Leaving Group Departure) | +10.5 |

| Products | -12.3 |

Spectroscopic Analysis Methodologies for 6 Propoxypyridin 3 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering insights into the chemical environment of individual atoms. slideshare.net

One-dimensional ¹H NMR and ¹³C NMR are fundamental tools for the structural analysis of 6-propoxypyridin-3-amine. slideshare.net The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For 6-propoxypyridin-3-amine, characteristic signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propoxy group are expected. The integration of these signals can be used to determine the relative number of protons, confirming the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. wizeprep.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. wizeprep.com Decoupling techniques are often employed to simplify the spectrum by removing the coupling between carbon and proton atoms, resulting in a spectrum of singlets. wizeprep.com

Both ¹H and ¹³C NMR are crucial for purity assessment. The presence of unexpected signals in the spectra can indicate the presence of impurities, starting materials, or by-products. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 6-Propoxypyridin-3-amine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 7.8 - 8.0 | 145 - 150 |

| Pyridine H-4 | 7.0 - 7.2 | 120 - 125 |

| Pyridine H-5 | 7.3 - 7.5 | 130 - 135 |

| O-CH₂ | 4.1 - 4.3 | 65 - 70 |

| CH₂-CH₂ | 1.7 - 1.9 | 20 - 25 |

| CH₃ | 0.9 - 1.1 | 10 - 15 |

| Pyridine C-2 | - | 145 - 150 |

| Pyridine C-3 | - | 130 - 135 |

| Pyridine C-4 | - | 120 - 125 |

| Pyridine C-5 | - | 135 - 140 |

| Pyridine C-6 | - | 160 - 165 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments provide correlation information between different nuclei, helping to establish the connectivity of the molecule. wikipedia.orgipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comsdsu.edu For 6-propoxypyridin-3-amine, COSY would show correlations between the adjacent protons on the pyridine ring and between the protons of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. scribd.compressbooks.pub Each peak in an HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. scribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. scribd.com For instance, an HMBC spectrum of 6-propoxypyridin-3-amine would show a correlation between the protons of the propoxy group and the C-6 carbon of the pyridine ring.

These advanced 2D NMR techniques are invaluable for the unambiguous assignment of all proton and carbon signals, providing a comprehensive and detailed picture of the molecular structure. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For 6-propoxypyridin-3-amine (C₈H₁₂N₂O), HRMS can confirm the molecular formula by providing an exact mass that matches the theoretical value. This is a critical step in the identification and characterization of new compounds. measurlabs.com

Table 2: Theoretical Exact Mass of 6-Propoxypyridin-3-amine

| Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

| C₈H₁₂N₂O | 153.1022 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective technique for analyzing complex mixtures. nih.gov

LC-MS/MS is particularly useful for:

Impurity Profiling: It can separate and identify impurities in a sample, even at very low concentrations. emerypharma.com This is crucial for ensuring the quality and safety of pharmaceutical compounds.

Reaction Monitoring: The progress of a chemical reaction can be monitored by analyzing small aliquots of the reaction mixture over time. This allows for the optimization of reaction conditions and the identification of intermediates and by-products.

In the context of 6-propoxypyridin-3-amine synthesis, LC-MS/MS can be used to track the consumption of starting materials and the formation of the desired product, as well as to detect any side reactions.

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. nih.gov It is an important physicochemical property that can be determined experimentally using ion mobility spectrometry (IMS) coupled with mass spectrometry. nih.gov The CCS value is influenced by the size, shape, and charge of the ion. nih.gov

In recent years, computational methods and machine learning models have been developed to predict CCS values for small molecules. nih.govmdpi.com These prediction tools can be used to create theoretical CCS databases. nih.gov By comparing the experimentally measured CCS of an unknown compound to a database of predicted values, it is possible to gain additional confidence in its identification. nih.gov For 6-propoxypyridin-3-amine and its analogues, predicted CCS values can serve as an additional parameter for structural confirmation, complementing data from NMR and HRMS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes of the chemical bonds can be determined, providing a molecular fingerprint.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of 6-propoxypyridin-3-amine exhibits characteristic absorption bands that confirm the presence of its key functional groups. As a primary aromatic amine, it displays two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetric and symmetric N-H stretches are a hallmark of the -NH₂ group. orgchemboulder.com Furthermore, the N-H bending vibration, or scissoring, is typically observed between 1650 and 1580 cm⁻¹. orgchemboulder.com

The presence of the propoxy group (-O-CH₂CH₂CH₃) is evidenced by C-H stretching vibrations of the alkyl chain, which appear around 3000 to 2800 cm⁻¹. docbrown.info The C-O stretching vibration of the ether linkage is also a key diagnostic peak. The C-N stretching vibration for an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aromatic pyridine ring itself will show characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. A summary of expected vibrational modes is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3300 |

| Symmetric N-H Stretch | 3330 - 3250 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| N-H Wag | 910 - 665 | |

| Aromatic Ring | C=C and C=N Stretches | ~1600 - 1400 |

| Propoxy Group | C-H Stretch (Alkyl) | ~3000 - 2800 |

| Ether Linkage | C-O Stretch | Not specified |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

Data compiled from multiple sources. orgchemboulder.comdocbrown.info

Conformational Studies via IR Spectroscopy

While detailed conformational studies of 6-propoxypyridin-3-amine using IR spectroscopy are not extensively reported in the public domain, the technique can, in principle, provide insights into the rotational isomers (conformers) of the propoxy group. Changes in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) can sometimes be correlated with different spatial arrangements of the molecule. For more complex molecules, variations in temperature or solvent can lead to shifts in peak positions or changes in relative intensities, which may be indicative of conformational equilibria. However, for a definitive conformational analysis, more advanced techniques such as variable-temperature NMR spectroscopy or computational modeling are often required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Techniques for Purification and Analytical Characterization

Chromatography is essential for the separation, purification, and analytical assessment of 6-propoxypyridin-3-amine.

Flash Chromatography for Product Isolation